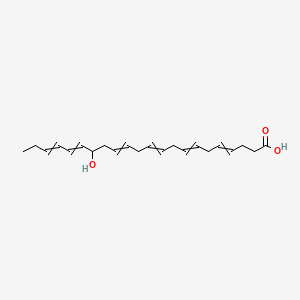

16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid is a hydroxylated derivative of docosahexaenoic acid, a polyunsaturated fatty acid. This compound is characterized by the presence of six double bonds and a hydroxyl group at the 16th carbon position. It is a metabolite of docosahexaenoic acid and plays a significant role in various biological processes .

Mecanismo De Acción

Target of Action

16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid, also known as 16-HDoHE, is a metabolite . It is a hydroxydocosahexaenoic acid that consists of 4Z,7Z,10Z,13Z,17E,19Z-docosahexaenoic acid bearing an additional 16-hydroxy substituent

Mode of Action

It is known to be a metabolite, which suggests it is involved in metabolic processes .

Biochemical Pathways

As a metabolite, it is likely involved in various metabolic pathways .

Pharmacokinetics

As a metabolite, it is produced and utilized in the body’s metabolic processes .

Result of Action

It is known to be a metabolite, suggesting it plays a role in metabolic processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes, which introduce the hydroxyl group at the desired position under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes, utilizing bioreactors to maintain optimal conditions for enzyme activity. Chemical synthesis methods may also be employed, involving the use of specific catalysts and controlled reaction environments to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bonds can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products

Oxidation: Formation of 16-oxo-docosa-4,7,10,13,17,19-hexaenoic acid.

Reduction: Formation of 16-hydroxydocosahexaenoic acid with reduced double bonds.

Substitution: Formation of 16-chlorodocosa-4,7,10,13,17,19-hexaenoic acid.

Aplicaciones Científicas De Investigación

16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid has diverse applications in scientific research:

Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids.

Biology: Investigated for its role in cellular signaling and metabolism.

Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.

Industry: Utilized in the development of nutraceuticals and functional foods.

Comparación Con Compuestos Similares

Similar Compounds

17-Hydroxydocosa-4,7,10,13,15,19-hexaenoic acid: Another hydroxylated derivative of docosahexaenoic acid with a hydroxyl group at the 17th position.

4-Hydroxydocosa-5,7,10,13,16,19-hexaenoic acid: Hydroxylated at the 4th position.

Uniqueness

16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical properties compared to other hydroxylated derivatives .

Actividad Biológica

16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid (16-HDoHE) is a hydroxy fatty acid derived from docosahexaenoic acid (DHA), a member of the omega-3 fatty acids. This compound is characterized by a hydroxyl group at the 16th carbon position of its long aliphatic chain. The unique structural features of 16-HDoHE contribute to its diverse biological activities, making it a subject of interest in pharmacological and nutritional research.

- Molecular Formula : C22H34O3

- Average Molecular Weight : 350.49 g/mol

- Structural Characteristics : The presence of a hydroxyl group at the 16th carbon alters its chemical reactivity and interaction with biological systems compared to its parent compound, DHA.

Anti-inflammatory Effects

Research indicates that 16-HDoHE exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory mediators. For instance, studies have demonstrated its role in reducing the expression of cyclooxygenase enzymes and lipoxygenases involved in inflammatory processes .

Neuroprotective Properties

The compound has been linked to neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to protect neuronal cells from oxidative stress and apoptosis through various mechanisms, including the modulation of signaling pathways associated with cell survival .

Antinociceptive Activity

16-HDoHE has been identified to possess antinociceptive properties, which may be beneficial in pain management. Experimental data suggest that it interacts with pain receptors (e.g., TRPV1) to diminish pain perception . A summary of its antinociceptive activity is presented in Table 1.

| Compound | Activity Level | Mechanism |

|---|---|---|

| 16-HDoHE | Moderate | TRPV1 receptor modulation |

| 7(8)-EpDPE | Low | Unknown |

| 19(20)-EpDPE | Low | Unknown |

Study on Inflammation

A study published in Molecules examined the effects of 16-HDoHE on inflammatory markers in vitro. The results indicated that treatment with 16-HDoHE significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, highlighting its potential as an anti-inflammatory agent.

Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of 16-HDoHE resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. This suggests that the compound may influence neurodegenerative processes positively .

The biological activities of 16-HDoHE can be attributed to several mechanisms:

- Modulation of Lipid Mediators : It influences the production of bioactive lipid mediators involved in inflammation and cell signaling.

- Receptor Interactions : The compound interacts with various receptors such as PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in regulating inflammation and metabolism.

- Antioxidant Activity : By scavenging free radicals, 16-HDoHE may protect cells from oxidative damage.

Propiedades

Número CAS |

90780-51-1 |

|---|---|

Fórmula molecular |

C22H32O3 |

Peso molecular |

344.5 g/mol |

Nombre IUPAC |

(4Z,7Z,10Z,13Z,17Z,19Z)-16-hydroxydocosa-4,7,10,13,17,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-15-18-21(23)19-16-13-11-9-7-5-6-8-10-12-14-17-20-22(24)25/h3-4,6-9,12-16,18,21,23H,2,5,10-11,17,19-20H2,1H3,(H,24,25)/b4-3-,8-6-,9-7-,14-12-,16-13-,18-15- |

Clave InChI |

CSXQXWHAGLIFIH-OMFYHICESA-N |

SMILES |

CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O |

SMILES isomérico |

CC/C=C\C=C/C(C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O |

SMILES canónico |

CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O |

Sinónimos |

16-hydroxy Docosahexaenoic Acid; (±)16-HDoHE |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.